Dimethyl 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,4-dicarboxylate
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Overview
Description
Dimethyl 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,4-dicarboxylate is a complex organic compound that features a pyridine ring substituted with dimethyl ester groups and a tert-butoxycarbonyl (Boc) protected amine. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The pyridine ring is then functionalized with dimethyl ester groups through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or ester groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The pyridine ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules.
Comparison with Similar Compounds
- Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate
- 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
Comparison: Dimethyl 6-(2-((tert-butoxycarbonyl)amino)ethyl)pyridine-2,4-dicarboxylate is unique due to its pyridine ring, which imparts distinct electronic properties and reactivity compared to similar compounds. The presence of the Boc-protected amine also allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H22N2O6 |
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Molecular Weight |
338.36 g/mol |
IUPAC Name |
dimethyl 6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(21)17-7-6-11-8-10(13(19)22-4)9-12(18-11)14(20)23-5/h8-9H,6-7H2,1-5H3,(H,17,21) |
InChI Key |
NDGLTBMDYYFUME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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